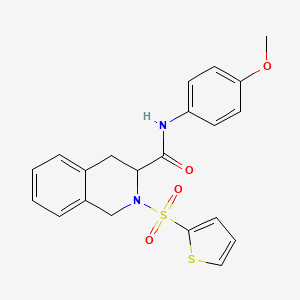
N-(4-METHOXYPHENYL)-2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE
Descripción general
Descripción
N-(4-METHOXYPHENYL)-2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE is a useful research compound. Its molecular formula is C21H20N2O4S2 and its molecular weight is 428.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-methoxyphenyl)-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is 428.08644947 g/mol and the complexity rating of the compound is 673. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibition for Prostate Cancer Treatment
A study developed a series of compounds, including N-(4-methoxyphenyl)-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide, as potent histone deacetylase (HDAC) inhibitors. These compounds were cytotoxic to PC-3 prostate cancer cells. The mentioned compound exhibited significant anti-HDAC and antiproliferative activity, proving slightly more effective than N(1)-hydroxy-N(8)-phenyloctanediamide (SAHA, Vorinostat) in a xenograft tumor model. It suppressed the growth of PC-3 cells, leading to tumor growth inhibition of 38.8% and 57.9% at doses of 100 or 200 mg/kg orally. This positions it as a promising lead compound for further development of potential prostate cancer inhibitors (Liu et al., 2015).
Ligands for Apamin-sensitive Ca2+-activated K+ Channels
Research on methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives derived from N-methyl-laudanosine and N-methyl-noscapine evaluated their affinity for apamin-sensitive binding sites. The study found that certain quaternary ammonium derivatives had a higher affinity compared to tertiary amines, with specific methoxy analogs showing higher affinity. This research points to potential applications in targeting apamin-sensitive Ca2+-activated K+ channels, which could have implications in treating diseases related to these channels (Graulich et al., 2006).
Novel Synthesis Approaches
A study outlined a novel synthesis method for 1,2,3,4-tetrahydroquinolines (TQs) utilizing intramolecular cyclization. This method, leveraging the Pummerer reaction, demonstrated effectiveness when the reaction center on the benzene ring was activated by a methoxyl group, leading to the efficient synthesis of 4-PhSTQs. This research provides a new pathway for synthesizing TQs, which could be beneficial for developing therapeutics based on this scaffold (Toda et al., 1999).
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-27-18-10-8-17(9-11-18)22-21(24)19-13-15-5-2-3-6-16(15)14-23(19)29(25,26)20-7-4-12-28-20/h2-12,19H,13-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMLXHKKPRZFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


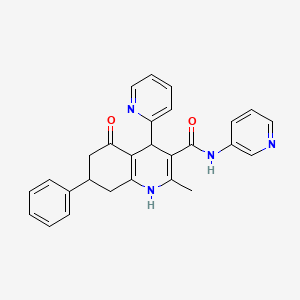
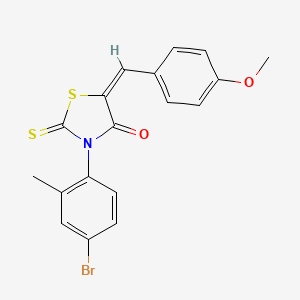
![[4-Chloro-2-(1,8-dioxo-2,3,4,5,6,7,9,10-octahydroacridin-9-yl)phenyl] benzenesulfonate](/img/structure/B4048889.png)
![2-[4-(2-methoxyphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B4048892.png)
methanone](/img/structure/B4048897.png)
amino]-N-(4-methoxyphenyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B4048901.png)
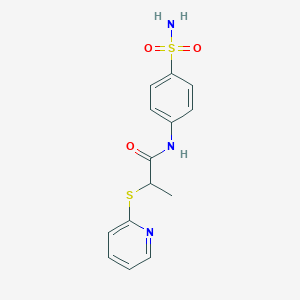
![N-[4-(butylsulfamoyl)phenyl]-2-ethylhexanamide](/img/structure/B4048914.png)
![methyl 4-[5-(3-allyl-4,5-dimethoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4048922.png)
![4-(diethylamino)-7-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile](/img/structure/B4048924.png)
![1-(4-fluorobenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine](/img/structure/B4048932.png)
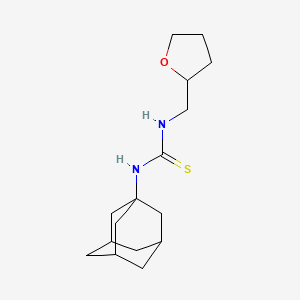
![N-[2-(butan-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B4048947.png)
![2-(5-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)-4-methylphthalazin-1(2H)-one](/img/structure/B4048950.png)
